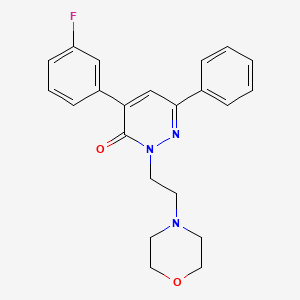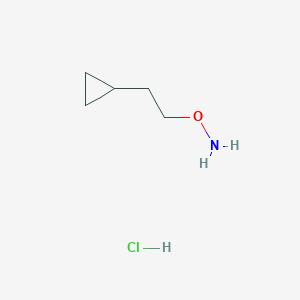
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁NO·HCl It is a hydrochloride salt of O-(2-cyclopropylethyl)hydroxylamine, characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropylcarbinol, which is converted to cyclopropylcarbinyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Formation of Hydroxylamine: The cyclopropylcarbinyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium carbonate (Na₂CO₃) to yield O-(2-cyclopropylethyl)hydroxylamine.
Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of cyclopropylcarbinol and hydroxylamine hydrochloride are used.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds or nitro compounds under appropriate conditions.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the specific substitution reaction, but bases like Na₂CO₃ or catalysts like palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The cyclopropyl group can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2-Cyclopropylmethyl)hydroxylamine hydrochloride
- O-(2-Cyclopropylpropyl)hydroxylamine hydrochloride
- O-(2-Cyclopropylbutyl)hydroxylamine hydrochloride
Uniqueness
O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is unique due to its specific chain length and the presence of a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
854382-74-4 |
|---|---|
Molekularformel |
C5H12ClNO |
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
O-(2-cyclopropylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-7-4-3-5-1-2-5;/h5H,1-4,6H2;1H |
InChI-Schlüssel |
VOPCFSLTAOCPJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


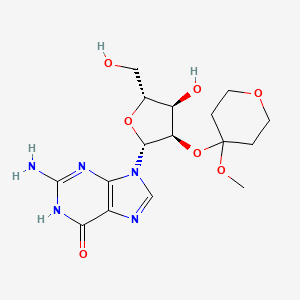
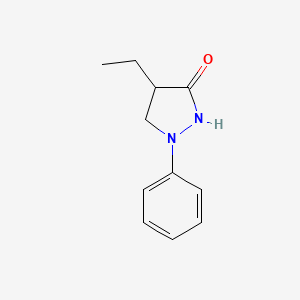
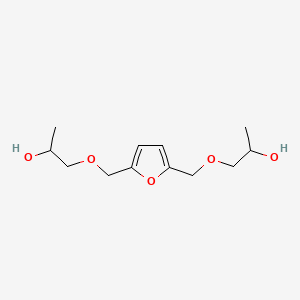


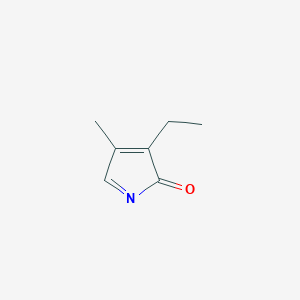

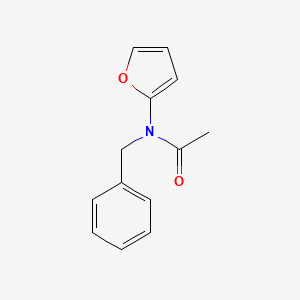
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)

![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
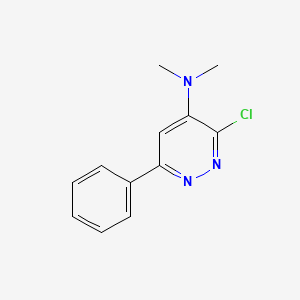
![2-decyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12906643.png)
